2-Bromopyrimidine-5-carboxylic acid

Catalog No.
S2825692
CAS No.
1224885-47-5
M.F
C5H3BrN2O2
M. Wt
202.995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyrimidine-5-carboxylic acid

CAS Number

1224885-47-5

Product Name

2-Bromopyrimidine-5-carboxylic acid

IUPAC Name

2-bromopyrimidine-5-carboxylic acid

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.995

InChI

InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)

InChI Key

HQHLSMNOSANTIE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)Br)C(=O)O

Solubility

not available

Potential as a Building Block in Medicinal Chemistry:

The presence of the bromine atom and the carboxylic acid group makes 5-BPMC a valuable building block for synthesizing various heterocyclic compounds with potential medicinal applications. These synthesized compounds can be further modified to target specific biological processes or receptors, potentially leading to the development of new drugs [].

Investigation in Antibacterial Activity:

Studies have investigated the antibacterial activity of 5-BPMC derivatives. Some derivatives have shown promising results against specific bacterial strains, suggesting their potential as leads for developing new antibacterial agents [].

2-Bromopyrimidine-5-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2C_5H_3BrN_2O_2 and a molecular weight of approximately 202.99 g/mol. This compound features a bromine atom at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring, making it a derivative of pyrimidine, a heterocyclic aromatic compound. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: This compound can undergo oxidation to yield more complex derivatives, often utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions make 2-bromopyrimidine-5-carboxylic acid a versatile intermediate in organic synthesis.

Several methods have been developed for synthesizing 2-bromopyrimidine-5-carboxylic acid:

  • Bromination of Pyrimidine: Pyrimidine can be brominated using bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum bromide). This step introduces the bromine atom at the desired position.
  • Carboxylation: The brominated pyrimidine is subsequently subjected to carboxylation using carbon dioxide under high pressure and temperature, typically in the presence of bases such as sodium hydroxide or potassium hydroxide.

These methods can be optimized for high yield and purity, often utilizing continuous flow reactors for industrial applications.

2-Bromopyrimidine-5-carboxylic acid serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Industry: Used as a building block for developing various drugs due to its potential biological activity.
  • Agrochemical Development: Employed in the synthesis of herbicides and pesticides.
  • Dyes and Pigments: Acts as an intermediate in the production of dyes and other colorants.

These applications highlight its significance in multiple sectors.

Interaction studies involving 2-bromopyrimidine-5-carboxylic acid are crucial for understanding its reactivity and potential biological effects. Research into its interactions with enzymes or receptors could reveal insights into its pharmacological properties. Additionally, understanding how this compound interacts with other chemical entities can aid in optimizing synthetic pathways and improving yields in industrial processes.

Several compounds share structural similarities with 2-bromopyrimidine-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromopyrimidine-2-carboxylic acidBromine at position 5, carboxylic acid at position 2Different reactivity profile
5-Chloropyrimidine-2-carboxylic acidChlorine instead of bromineVaries in reactivity and applications
5-Fluoropyrimidine-2-carboxylic acidFluorine atom presentDistinct chemical properties
5-Iodopyrimidine-2-carboxylic acidIodine instead of bromineUnique reactivity due to larger size

The uniqueness of 2-bromopyrimidine-5-carboxylic acid lies in its specific reactivity profile attributed to the presence of the bromine atom, which can influence both synthetic routes and biological interactions compared to its halogen counterparts.

XLogP3

0.8

Dates

Modify: 2023-08-17

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